N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[45]decane-8-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spiro scaffold . This reaction is usually carried out under controlled conditions with specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as continuous flow chemistry, to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the production process, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-oxa-8-azaspiro[4.5]decane: This compound shares a similar spiro structure but lacks the acetylphenyl group.
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spiro scaffold but different functional groups.
7-azaspiro[3.5]nonane: This compound has a smaller spiro ring system and different functional groups
Uniqueness
N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is unique due to its specific combination of functional groups and spiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-12(19)13-2-4-14(5-3-13)17-15(20)18-8-6-16(7-9-18)21-10-11-22-16/h2-5H,6-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVZLYNAACETDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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